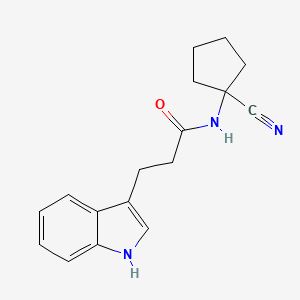![molecular formula C16H22BNO3 B2459448 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropan-1-carbonsäureamid CAS No. 1628010-77-4](/img/structure/B2459448.png)
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropan-1-carbonsäureamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide” is a chemical compound with the molecular weight of 287.17 . Its IUPAC name is 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H22BNO3/c1-14(2)15(3,4)21-17(20-14)12-7-5-6-11(10-12)16(8-9-16)13(18)19/h5-7,10H,8-9H2,1-4H3,(H2,18,19) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is typically stored at refrigerated temperatures . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Wirkmechanismus
Target of Action
It’s known that similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are used for borylation at the benzylic c-h bond of alkylbenzenes . This suggests that the compound might interact with alkylbenzenes or similar molecules.
Mode of Action
The compound is likely to interact with its targets through a process known as borylation. In the presence of a palladium catalyst, it forms pinacol benzyl boronate . This reaction involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes .
Biochemical Pathways
The compound is involved in the borylation of alkyl or aryl alkynes and alkenes . This reaction is part of larger biochemical pathways, such as the synthesis of complex organic molecules. The downstream effects of these reactions can vary widely, depending on the specific context and the other molecules involved.
Pharmacokinetics
Similar compounds are known to have good bioavailability due to their ability to form stable complexes with various biological targets .
Result of Action
The result of the compound’s action is the formation of pinacol benzyl boronate . This molecule can be used as a building block in the synthesis of more complex organic molecules. The exact molecular and cellular effects of the compound’s action would depend on the specific context and the other molecules involved.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the compound to undergo borylation . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide is its ability to selectively label and target specific biomolecules, which can be useful in a variety of research applications. However, its use is limited by its relatively complex synthesis and the need for specialized equipment and expertise.
Zukünftige Richtungen
1. Development of new synthesis methods for 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide that are more efficient and scalable.
2. Investigation of the mechanism of action of 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide at the molecular level.
3. Development of new applications for 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide in drug delivery and imaging.
4. Optimization of 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide for use in clinical settings, including the development of new diagnostic and therapeutic agents.
5. Exploration of the potential of 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide for use in combination with other bioconjugation and imaging agents.
Synthesemethoden
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide can be synthesized using a variety of methods, including the reaction of 3-bromoanisole with tetramethyl-1,3,2-dioxaborolane, followed by cyclopropanation with ethyl diazoacetate. Other methods involve the use of boronic acid derivatives and cyclopropane reagents.
Wissenschaftliche Forschungsanwendungen
- Boronsäure-Derivate: Die Verbindung dient als ein wichtiges Boronsäure-Derivat. Ihre einzigartige Struktur ermöglicht es ihr, an Kohlenstoff-Kohlenstoff-Kupplungs- und Kohlenstoff-Heterokupplungsreaktionen teilzunehmen . Diese Reaktionen sind entscheidend in der organischen Synthese und Medikamentenentwicklung.
- Biologische Aktivität: Aufgrund ihrer einzigartigen Struktur weisen Boronsäure-Derivate oft eine gute biologische Aktivität und pharmakologische Wirkungen auf. Forscher erforschen ihr Potenzial in der Krebsbehandlung, einschließlich der Bor-Neutroneneinfangtherapie und von Medikamententransportpolymeren .
- Fluorhaltige Verbindungen: Fluorhaltige Medikamente werden in der Medizin aufgrund ihrer hohen biologischen Aktivität, Stabilität und Resistenz weit verbreitet eingesetzt. Das Fluoratom dieser Verbindung erhöht ihre Affinität zu Kohlenstoff, wodurch sie bei der Medikamentenentwicklung wertvoll wird .
- Arylboronsäure: Die Stabilität und die einfache Verfügbarkeit der Verbindung machen sie zu einem wichtigen Nukleophil in Suzuki-Kupplungsreaktionen. Diese Reaktionen ermöglichen die Synthese verschiedener organischer Verbindungen, darunter Arzneimittel und Agrochemikalien .
- Amid-Lokalanästhetika: Diese Verbindungen finden breite Anwendung in der klinischen Krebsoperation. Ihre Anwendung kann positive Auswirkungen auf die Krebsbehandlung haben, was diese Verbindung in der medizinischen Forschung relevant macht .
- Experimentelle Techniken: Die Struktur der Titelverbindung wird mit FTIR, 1H und 13C NMR und Massenspektrometrie verifiziert. Zusätzlich bestätigt die Einkristall-Röntgenbeugung ihre Konformation .
- Dichtefunktionaltheorie (DFT): DFT-Berechnungen liefern Einblicke in die molekulare Struktur, das elektrostatische Potential und die Grenzorbitale. Der Vergleich von DFT-Ergebnissen mit Röntgenbeugungsdaten validiert die Struktur der Verbindung .
Organische Synthese und Pharmazeutische Chemie
Suzuki-Kupplungsreaktionen
Lokalanästhetika und Krebsbehandlung
Strukturverifikation und Konformationsanalyse
Zusammenfassend lässt sich sagen, dass diese Verbindung eine Brücke zwischen organischer Synthese, pharmazeutischer Chemie und Krebsforschung schlägt. Ihre einzigartigen Eigenschaften machen sie zu einem wertvollen Untersuchungsobjekt für weitere Untersuchungen und Anwendungen in verschiedenen wissenschaftlichen Kontexten . Wenn Sie weitere Informationen benötigen oder weitere Fragen haben, zögern Sie bitte nicht, sich zu melden! 😊
Biochemische Analyse
Biochemical Properties
The tetramethyl-1,3,2-dioxaborolane group in 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide can participate in various biochemical reactions . For instance, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts
Cellular Effects
Given its potential to participate in various biochemical reactions, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to participate in borylation and hydroboration reactions , which could potentially lead to changes in gene expression or enzyme activity
Metabolic Pathways
The metabolic pathways involving 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide are not well-characterized. Given its potential to participate in borylation and hydroboration reactions , it may interact with enzymes or cofactors involved in these processes.
Eigenschaften
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-14(2)15(3,4)21-17(20-14)12-7-5-6-11(10-12)16(8-9-16)13(18)19/h5-7,10H,8-9H2,1-4H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPDPAFCHPDENO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2459368.png)
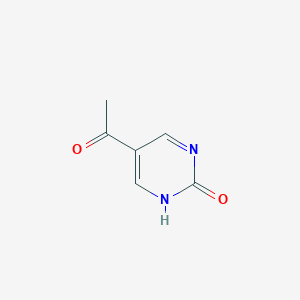
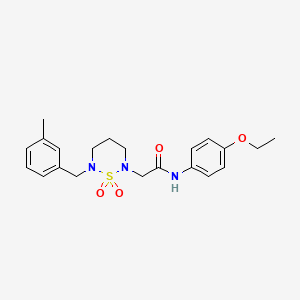
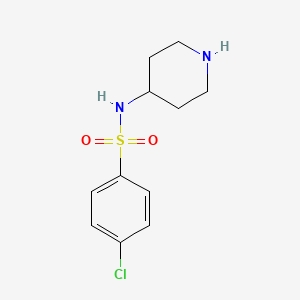

![8-chloro-N-(3-ethoxypropyl)-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2459375.png)
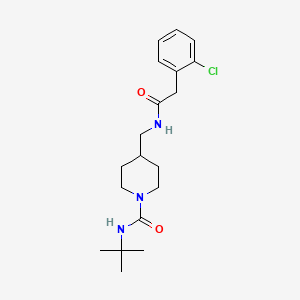
![4-Methyl-5-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine](/img/structure/B2459379.png)
![N-(2,5-dimethylphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2459380.png)
![6,8-dimethoxy-1-(2-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2459381.png)
